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Compound of Interest

Compound Name: 3-(Aminomethyl)-2-naphthol

Cat. No.: B1378527 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 3-(Aminomethyl)-2-
naphthol

Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties of

3-(Aminomethyl)-2-naphthol (CAS No. 1181563-65-4). As a member of the aminoalkyl

naphthol class of compounds, it serves as a critical building block in medicinal chemistry and

materials science. Its structure, featuring a naphthalene core functionalized with both a

hydroxyl group and an aminomethyl group, imparts a valuable combination of aromatic,

nucleophilic, and amphoteric characteristics. This document details the compound's identity,

outlines a representative synthetic workflow, and delves into its core physicochemical

properties, including its acid-base behavior, solubility, and spectroscopic signature.

Standardized experimental protocols for its characterization are provided to ensure scientific

rigor and reproducibility. This guide is intended for researchers, chemists, and drug

development professionals seeking to leverage the unique attributes of this versatile molecule.

Compound Identification
Precise identification is the cornerstone of any chemical research. The key identifiers for 3-
(Aminomethyl)-2-naphthol are summarized below.
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Identifier Value Source

IUPAC Name
3-(Aminomethyl)naphthalen-2-

ol
N/A

CAS Number 1181563-65-4 [1]

Molecular Formula C₁₁H₁₁NO [1][2]

Molecular Weight 173.21 g/mol [1][2]

SMILES
OC1=C(CN)C=C2C=CC=CC2

=C1
[1]

MDL Number MFCD18410094 [1][2]

Significance in Medicinal Chemistry and Materials
Science
The 3-(aminomethyl)-2-naphthol scaffold is of significant interest due to the biological and

photophysical properties inherent in its structure. The broader class of aminoalkyl naphthols

are key intermediates in the synthesis of more complex molecules.[3]

Pharmaceutical Intermediates: The molecule serves as a precursor for compounds targeting

neurological and inflammatory conditions.[2] The primary amine allows for straightforward

derivatization to form amides, sulfonamides, and other functional groups, enabling the

exploration of structure-activity relationships (SAR) in drug discovery programs.[2] The 1,3-

amino-alcohol motif is present in numerous bioactive compounds and marketed drugs.[3]

Fluorescent Dyes and Optical Brighteners: The naphthol core is a well-known fluorophore.

The presence of both electron-donating hydroxyl and amino groups can enhance its

photophysical properties, making it a valuable building block for fluorescent probes, sensors,

and dyes.[2]

Ligands in Catalysis: The ability of the amino and hydroxyl groups to chelate metal ions

makes this compound a candidate for ligand development in asymmetric synthesis and

catalysis.[3]
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Synthesis and Characterization Workflow
The synthesis of aminoalkyl naphthols is often achieved through multicomponent reactions,

such as the Betti reaction or similar Mannich-type condensations.[3][4] These one-pot

procedures are efficient and align with the principles of green chemistry. A generalized workflow

for the synthesis and subsequent characterization is outlined below.
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Synthesis Stage

Purification Stage

Characterization Stage

Reactants
(2-Naphthol, Formaldehyde, Amine Source)

Betti / Mannich Reaction
(One-pot, Solvent or Solvent-free)

Crude Product

Purification
(Recrystallization or Column Chromatography)

Pure 3-(Aminomethyl)-2-naphthol

NMR (¹H, ¹³C)
Structural Elucidation

Mass Spectrometry
Confirm Molecular Weight

IR Spectroscopy
Functional Group ID

Melting Point
Purity Assessment

Solubility/pKa
Pre-formulation Data

Characterized Compound
Ready for Application

Click to download full resolution via product page

Caption: General workflow for synthesis and characterization.
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Core Physicochemical Properties
Physical State and Solubility

Appearance: As a crystalline solid, likely white to off-white or pale yellow, similar to related

aminonaphthols.[5]

Solubility: The molecule's solubility is dictated by the hydrophobic naphthalene core and the

two polar functional groups.

Water: Sparingly soluble. The parent compound, 2-naphthol, has a water solubility of

approximately 0.6-0.8 g/L.[6] The addition of the polar aminomethyl group should slightly

increase this, but high aqueous solubility is not expected at neutral pH.

Aqueous Acid: Solubility is expected to increase significantly in acidic solutions (e.g., dilute

HCl) due to the protonation of the basic aminomethyl group to form a more soluble

ammonium salt.

Aqueous Base: Solubility is also expected to increase in basic solutions (e.g., dilute

NaOH) via deprotonation of the acidic phenolic hydroxyl group to form a soluble

phenoxide salt.

Organic Solvents: Expected to be soluble in polar organic solvents like ethanol, methanol,

and DMSO, and sparingly soluble in nonpolar solvents like hexanes.[5]

Thermal Properties
The melting point is a critical indicator of purity. While the exact melting point for 3-
(Aminomethyl)-2-naphthol is not widely reported, the structurally related isomer, 3-Amino-2-

naphthol, has a melting point of 229-230 °C. It is essential to determine this value

experimentally for the target compound. A sharp melting range typically indicates high purity.

Acid-Base Properties (pKa)
3-(Aminomethyl)-2-naphthol is an amphoteric compound, possessing both an acidic phenolic

hydroxyl group and a basic primary amino group. Understanding its pKa values is crucial for

applications in drug development, formulation, and analytical method development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.chembk.com/en/chem/3-Amino-2-naphthol
https://hpvchemicals.oecd.org/ui/handler.axd?id=ae4e0d32-f651-4637-906c-47605d3671e5
https://www.chembk.com/en/chem/3-Amino-2-naphthol
https://www.benchchem.com/product/b1378527?utm_src=pdf-body
https://www.benchchem.com/product/b1378527?utm_src=pdf-body
https://www.benchchem.com/product/b1378527?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Type Estimated pKa Basis of Estimation

Phenolic Hydroxyl (-

OH)
Acidic ~9.8

Based on the reported

pKa of 2-naphthol

(~9.6-9.8).[7][8]

Aminomethyl (-

CH₂NH₂)
Basic

~9.5 (for conjugate

acid, -CH₂NH₃⁺)

Based on typical pKa

values for primary

alkylammonium ions.

This dual nature means the molecule's net charge is highly dependent on the pH of the

environment.

Cationic Form
(-CH₂NH₃⁺, -OH)

Predominant at pH < 8

Neutral / Zwitterionic Form
(-CH₂NH₂, -OH)

Predominant at pH ~9.6

 pKa ~9.5 Anionic Form
(-CH₂NH₂, -O⁻)

Predominant at pH > 10

 pKa ~9.8 

Click to download full resolution via product page

Caption: pH-dependent speciation of 3-(Aminomethyl)-2-naphthol.

Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expected signals would include:

A singlet for the two methylene protons (-CH₂) adjacent to the amine, likely around 3.8-

4.2 ppm.

Multiple signals in the aromatic region (7.0-8.0 ppm) corresponding to the six protons on

the naphthalene ring system.

Broad, exchangeable singlets for the hydroxyl (-OH) and amine (-NH₂) protons.

¹³C NMR: Expected signals would include:
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A signal for the methylene carbon (-CH₂) around 40-50 ppm.

Multiple signals in the aromatic region (110-155 ppm), including a signal for the carbon

bearing the hydroxyl group at the higher end of this range.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

Data for the related 3-Amino-2-naphthol shows characteristic peaks which can be used as a

reference.[9]

O-H Stretch: A broad band around 3200-3600 cm⁻¹.

N-H Stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, potentially

overlapping with the O-H stretch.

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch: A signal in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak

corresponding to its molecular weight (m/z = 173.21). The related compound 3-Amino-2-

naphthol shows a strong molecular ion peak at m/z 159.[10]

UV-Visible & Fluorescence Spectroscopy: The naphthalene chromophore is expected to

exhibit strong absorbance in the UV region, typically with multiple bands between 250-350

nm. Given its use in synthesizing fluorescent dyes, the compound itself is likely to be

fluorescent, with an emission wavelength longer than its absorption maximum.[2]

Standard Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and comparable data.

Protocol: Melting Point Determination (Thiele Tube
Method)
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Sample Preparation: Finely powder a small amount of the dry sample. Pack the sample into

a capillary tube to a height of 2-3 mm.

Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is level

with the thermometer bulb. Place the assembly in a Thiele tube containing a high-boiling

point liquid (e.g., mineral oil).

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.

The convection currents will ensure uniform heating.

Observation: Observe the sample closely. Record the temperature at which the first drop of

liquid appears (onset of melting) and the temperature at which the entire sample becomes a

clear liquid (completion of melting).

Reporting: Report the result as a melting range (e.g., 220-222 °C). A narrow range (<2 °C) is

indicative of high purity.

Protocol: Aqueous Solubility Determination (Shake-
Flask Method, OECD 105)

Principle: This method determines the saturation mass concentration of a substance in water

at a specific temperature.

Procedure:

1. Add an excess amount of the solid 3-(Aminomethyl)-2-naphthol to a known volume of

deionized water in a flask.

2. Seal the flask and agitate (e.g., on a mechanical shaker) at a constant, controlled

temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

3. After equilibration, allow the mixture to stand to let undissolved solid settle.

4. Carefully withdraw a sample from the supernatant, ensuring no solid particles are

included. Centrifugation or filtration may be necessary.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1378527?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Analyze the concentration of the dissolved substance in the aqueous sample using a

suitable analytical method, such as UV-Vis spectroscopy or HPLC with a pre-established

calibration curve.

6. Repeat the measurement at different time points to confirm that equilibrium has been

reached.

Reporting: Report the solubility in units of g/L or mol/L at the specified temperature.

Safety, Storage, and Handling
Safety: While specific toxicity data for 3-(Aminomethyl)-2-naphthol is limited, related

aminonaphthols are classified as harmful if swallowed, inhaled, or in contact with skin, and

can cause skin and eye irritation.[10] Appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be

conducted in a well-ventilated fume hood.

Storage: The compound should be stored at room temperature in a dry, well-sealed

container, protected from light and moisture to prevent degradation.[2]

Conclusion
3-(Aminomethyl)-2-naphthol is a valuable chemical entity with significant potential in

pharmaceutical and materials science applications. Its key physicochemical characteristics—

amphoteric nature, predictable solubility profile governed by pH, and distinct spectroscopic

signature—make it a versatile scaffold for further chemical modification. The experimental

protocols and data presented in this guide provide a foundational framework for researchers to

effectively utilize, characterize, and innovate with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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